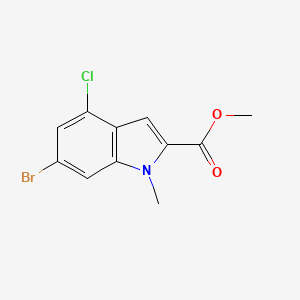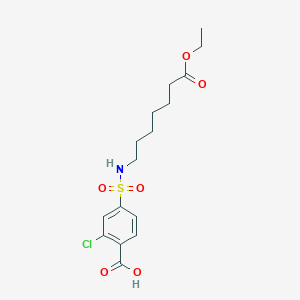
2,4-Dimethyl-6-(2-methylcyclohexyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-6-(2-methylcyclohexyl)phenol is an organic compound with the molecular formula C15H22O It is a phenolic compound characterized by the presence of two methyl groups and a 2-methylcyclohexyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol typically involves the alkylation of 2,4-dimethylphenol with 2-methylcyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically obtained through distillation and crystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-6-(2-methylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl-6-(2-methylcyclohexyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-6-(2-methylcyclohexyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s structure allows it to interact with hydrophobic and hydrophilic regions of target molecules, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylphenol: Similar structure but lacks the 2-methylcyclohexyl group.
2,4,6-Tris(dimethylaminomethyl)phenol: Contains additional dimethylaminomethyl groups.
Uniqueness
2,4-Dimethyl-6-(2-methylcyclohexyl)phenol is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct steric and electronic properties
Propriétés
Formule moléculaire |
C15H22O |
|---|---|
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
2,4-dimethyl-6-(2-methylcyclohexyl)phenol |
InChI |
InChI=1S/C15H22O/c1-10-8-12(3)15(16)14(9-10)13-7-5-4-6-11(13)2/h8-9,11,13,16H,4-7H2,1-3H3 |
Clé InChI |
PZHUTMACAZALPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1C2=CC(=CC(=C2O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)

![3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile](/img/structure/B13886643.png)

![[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate](/img/structure/B13886665.png)

![N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({[bis(propan-2-yl)amino](methoxy)phosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide](/img/structure/B13886677.png)



![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)

![1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone](/img/structure/B13886719.png)

